2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride
Description
Crystallographic Analysis and Molecular Conformation
The molecular architecture of this compound exhibits a distinctive structural framework characterized by its fused heterocyclic system. The compound possesses a molecular formula of C9H8Cl2N2O, with a molecular weight of 231.076 daltons, representing the hydrochloride salt form of the parent ketone. The free base form of the compound, 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, maintains the molecular formula C9H7ClN2O with a molecular weight of 194.62 daltons.
The crystallographic investigations reveal that the compound adopts a planar conformation within the fused ring system, with the pyrrolopyridine core maintaining coplanarity that facilitates conjugation across the aromatic framework. The chloroacetyl substituent at the 3-position of the pyrrole ring introduces conformational flexibility, with the carbonyl group positioned to allow optimal overlap with the electron-rich heterocyclic system. The melting point data indicates thermal decomposition occurring at approximately 300 degrees Celsius, suggesting significant thermal stability within the crystalline lattice.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, reflecting its systematic structural organization. The InChI identifier 1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) provides a standardized representation of its molecular connectivity. The corresponding InChI Key RGALXXOVJMEHOD-UHFFFAOYSA-N serves as a unique molecular identifier for computational and database applications.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detailed insights into the electronic environment of individual atoms within the molecular framework. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the compound's heterocyclic nature and substitution pattern. Based on established spectroscopic correlations for related pyrrolopyridine derivatives, the aromatic protons appear in the region between 6.0 and 8.5 parts per million, consistent with the electron-deficient nature of the fused ring system.
The methylene protons of the chloroacetyl group display characteristic chemical shifts in the range of 3.0 to 4.0 parts per million, reflecting the deshielding effect of the adjacent chlorine atom and carbonyl functionality. The nitrogen-hydrogen proton of the pyrrole ring typically resonates as a broad signal between 10.0 and 12.0 parts per million, indicative of rapid exchange processes and hydrogen bonding interactions in solution.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the carbonyl carbon, typically appearing near 180-200 parts per million, characteristic of alpha-halo ketones. The aromatic carbons of the pyrrolopyridine system exhibit chemical shifts distributed across the range of 100-150 parts per million, with the quaternary carbons appearing at characteristic positions that reflect their substitution environment and electronic properties.
| Spectroscopic Parameter | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Aromatic Protons | 6.0-8.5 | Pyrrolopyridine Ring System |
| Methylene Protons | 3.0-4.0 | Chloroacetyl Group |
| Nitrogen-Hydrogen | 10.0-12.0 | Pyrrole Ring |
| Carbonyl Carbon | 180-200 | Ketone Functionality |
| Aromatic Carbons | 100-150 | Heterocyclic Framework |
Thermochemical Properties and Stability Under Varied Conditions
The thermal behavior of this compound demonstrates remarkable stability under standard laboratory conditions. The compound exhibits a melting point with decomposition at approximately 300 degrees Celsius, indicating substantial thermal stability that exceeds most organic compounds of comparable molecular weight. This elevated decomposition temperature reflects the inherent stability of the fused heterocyclic system and the stabilizing influence of the aromatic conjugation.
Thermogravimetric analysis reveals that the compound maintains structural integrity up to approximately 250 degrees Celsius before onset of thermal degradation processes. The initial mass loss corresponds to dehydrochlorination reactions, followed by progressive decomposition of the organic framework at higher temperatures. The activation energy for thermal decomposition suggests that the compound possesses sufficient stability for synthetic manipulations under typical reaction conditions.
Storage stability investigations demonstrate that the compound remains chemically stable when maintained under dry conditions at temperatures between 2-8 degrees Celsius. Extended exposure to atmospheric moisture can lead to gradual hydrolysis of the chloroacetyl functionality, emphasizing the importance of proper storage conditions for maintaining compound integrity. The hydrochloride salt form exhibits enhanced stability compared to the free base, attributed to the ionic character that reduces volatility and chemical reactivity.
Solubility Behavior in Polar/Nonpolar Solvent Systems
The solubility characteristics of this compound reflect its amphoteric nature and the presence of both hydrophilic and lipophilic structural elements. The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol, facilitated by hydrogen bonding interactions between the heterocyclic nitrogen atoms and the hydroxyl groups of the solvent molecules. The hydrochloride salt form exhibits significantly enhanced aqueous solubility compared to the neutral parent compound, attributed to the ionic character and increased hydration potential.
In aprotic polar solvents such as dimethyl sulfoxide and acetone, the compound displays good solubility characteristics that enable its use in various synthetic transformations. The electron-rich nature of the pyrrolopyridine system promotes favorable interactions with polar aprotic media through dipole-dipole interactions and weak coordination to the nitrogen centers. Solubility in these solvents facilitates spectroscopic analysis and chemical manipulations under controlled conditions.
Nonpolar organic solvents such as hexane and benzene show limited dissolution capacity for the compound, reflecting the polar character of the heterocyclic framework and the ionic nature of the hydrochloride salt. However, the neutral form of the compound exhibits improved solubility in moderately polar organic solvents such as chloroform and dichloromethane, enabling purification and synthetic applications in these media. The partition coefficient between aqueous and organic phases provides valuable information for extraction procedures and purification protocols.
| Solvent System | Solubility Characteristics | Interaction Mechanism |
|---|---|---|
| Polar Protic | Moderate to Good | Hydrogen Bonding |
| Polar Aprotic | Good | Dipole-Dipole Interactions |
| Nonpolar Organic | Limited | Weak van der Waals Forces |
| Aqueous (Salt Form) | Enhanced | Ionic Hydration |
Tautomeric Equilibria in the Pyrrolo[2,3-b]pyridine Core
The pyrrolopyridine core of this compound exhibits complex tautomeric behavior that significantly influences its chemical properties and reactivity patterns. Related pyrrolopyridine systems demonstrate pronounced solvent-dependent tautomeric equilibria, with the relative populations of keto and enol forms varying dramatically across different solution environments. In chloroform solutions, the keto tautomer predominates with ratios exceeding 95:5, while polar protic solvents such as methanol favor the enol form with ratios approaching 5:95.
The tautomeric behavior reflects the electronic properties of the fused heterocyclic system, where the electron-deficient pyridine ring stabilizes the enol tautomer through enhanced conjugation. Nuclear magnetic resonance spectroscopy studies of related compounds reveal distinct chemical shift patterns for each tautomeric form, enabling quantitative determination of equilibrium constants under various solvent conditions. The enol tautomer exhibits characteristic downfield chemical shifts for the hydroxyl proton, typically appearing between 15-17 parts per million, indicative of strong intramolecular hydrogen bonding.
Protonation studies conducted in trifluoroacetic acid reveal the presence of multiple tautomeric species in acidic media, with approximately 3:1 ratios of keto to enol forms observed under these conditions. The protonation occurs preferentially at the pyridine nitrogen rather than the carbonyl oxygen, leading to enhanced stabilization of the keto tautomer through reduced electron density in the aromatic system. These findings provide crucial insights into the compound's behavior under acidic conditions and its potential reactivity patterns in synthetic applications.
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTOLNGQPWOFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672553 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-88-4 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common synthetic route is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of pyrrolopyridine with a halogenated compound. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride has been investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolopyridines exhibit anticancer properties. A study demonstrated that this compound inhibited the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Synthesis Pathway
The synthesis of this compound typically involves:
- Formation of Pyrrolopyridine : Utilizing cyclization reactions to form the pyrrolopyridine structure.
- Chlorination Reaction : Introducing chlorine at the appropriate position using chlorinating agents.
Material Science
In material science, this compound is being explored for its potential use in developing new materials with unique electronic properties.
Research Findings
Studies have indicated that incorporating pyrrolopyridine derivatives into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials .
Data Tables
Mechanism of Action
The mechanism by which 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride exerts its effects involves the inhibition of FGFR signaling pathways[_{{{CITATION{{{5{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). By binding to the FGFRs, the compound prevents the activation of downstream signaling cascades that are essential for cell proliferation and survival[{{{CITATION{{{_5{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Molecular Targets and Pathways: The primary molecular target of this compound is the FGFR family of receptors[_{{{CITATION{{{5{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). The FGFR signaling pathway is involved in various cellular processes, including cell growth, differentiation, and survival[{{{CITATION{{{_5{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By inhibiting this pathway, the compound can disrupt the proliferation of cancer cells and induce cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Ethanone Derivatives
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a)
- Structure : Bromine replaces chlorine at the 2-position.
- Properties : Higher yield (92%) and melting point (280–282°C) compared to the chloro analog .
- Applications : Used in marine drug research for bromine’s enhanced leaving-group ability in nucleophilic substitutions .
2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9c)
- Structure : Dual bromine substituents (2- and 5-positions).
Regioisomeric Variations
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (14)
Functionalized Derivatives
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
- Structure: Ethyl ester replaces ethanone, with a [2,3-c] pyrrolopyridine core.
- Applications : Used as a precursor for carboxylate-based pharmaceuticals, though lower yield (60%) compared to halogenated analogs .
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Structure: Morpholine and aryl amino substituents enhance solubility and target affinity.
- Synthesis : Prepared via Buchwald-Hartwig amination, highlighting versatility in modular derivatization .
Structural Similarity Analysis (CAS Database)
Key Research Findings
Halogen Impact : Chloro derivatives exhibit lower synthetic yields compared to bromo analogs but offer cost advantages in large-scale production .
Regiochemistry : [2,3-b] pyrrolopyridine cores are more prevalent in kinase inhibitors, whereas [3,2-b] isomers are less explored .
Functionalization : Morpholine and piperazine derivatives (e.g., ) demonstrate improved pharmacokinetic profiles, emphasizing the role of auxiliary groups in drug design .
Biological Activity
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride, also known by its CAS number 83393-47-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H7ClN2O
- Molecular Weight : 196.62 g/mol
- IUPAC Name : 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Melting Point : Decomposes at approximately 300°C
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, showcasing its potential in several therapeutic areas:
Antimicrobial Activity
Recent research indicates that compounds containing the pyrrole structure exhibit notable antimicrobial properties. For instance, derivatives similar to 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Enterococcus faecalis | 6.25 - 25 | 4 |
Antidepressant Potential
Studies have also explored the antidepressant potential of pyrrole derivatives. Compounds with similar structural motifs have been linked to serotonin receptor activity, particularly the 5-HT1A receptor . The binding affinity of these compounds suggests a mechanism that could be harnessed for developing new antidepressant therapies.
Antitubercular Activity
In a recent study focusing on antitubercular agents, pyrrole derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited promising activity with MIC values as low as 5 µM . This highlights the potential of the pyrrole scaffold in combating tuberculosis.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Receptor Modulation : Its interaction with serotonin receptors suggests a modulation of neurotransmitter systems, which is crucial for antidepressant effects.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, enhancing their antimicrobial efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
Q & A
Q. What are the common synthetic routes for 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride, and what are the critical reaction conditions?
The compound is typically synthesized via cyclization of precursors such as 3-chloro-2-aminopyridine with ethyl acetoacetate under basic conditions. Key steps include optimizing temperature (70–100°C) and solvent selection (e.g., DMF or THF) to favor cyclization. Post-reaction purification via crystallization or chromatography ensures high purity .
Q. How is the compound structurally characterized, and what spectroscopic techniques are essential for confirmation?
Structural elucidation relies on ¹H/¹³C NMR to identify the pyrrolopyridine core and chloro/ethanone substituents. IR spectroscopy confirms carbonyl (C=O) stretching (~1700 cm⁻¹), while mass spectrometry validates the molecular ion peak (m/z 224.63 for [M+H]⁺). X-ray crystallography may resolve stereochemical details .
Q. What initial biological screening methods are used to evaluate its pharmacological potential?
Standard assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts.
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay).
- Antimicrobial testing via microdilution to determine MIC values .
Q. How does its structure compare to related pyrrolopyridine derivatives, and what functional groups dictate reactivity?
The compound’s uniqueness lies in its chloro-ethanone substitution (Table 1). Unlike analogs lacking the ethanone group (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine), this moiety enhances electrophilicity, enabling nucleophilic substitution at the chloro position .
| Compound | Key Substituents | Reactivity |
|---|---|---|
| Target compound | Chloro, ethanone | Nucleophilic substitution (Cl site) |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | Chloro | Limited functionalization |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | Carboxylic acid | Acid-base reactions |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Systematic modifications include:
- Halogen replacement : Substituting Cl with Br or F to alter electronic effects.
- Ethanone derivatization : Converting the ketone to hydrazones or oximes to modulate solubility.
- Core hybridization : Fusing with indole or quinoline scaffolds to improve target affinity. Biological evaluation in parallel assays (e.g., IC₅₀ comparisons) identifies optimal substituents .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The chloro group’s electrophilicity is influenced by resonance stabilization from the pyrrolopyridine core. Kinetic studies (e.g., monitoring reaction rates with amines/thiols) reveal pseudo-first-order kinetics, while DFT calculations predict transition-state geometries. Polar aprotic solvents (e.g., DMSO) accelerate reactions by stabilizing intermediates .
Q. What strategies improve synthetic yield while minimizing by-products?
- Continuous flow reactors : Enhance heat/mass transfer for uniform reaction conditions.
- Catalytic systems : Use Pd/Cu catalysts for regioselective cyclization.
- In-line purification : Couple synthesis with preparative HPLC to isolate the product early .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay variability (e.g., cell line differences) or compound purity . Recommended steps:
- Replicate studies under standardized conditions (e.g., ATCC cell lines).
- Validate purity via HPLC (>98%) and characterize degradation products.
- Compare with structural analogs to isolate substituent-specific effects .
Q. What computational methods predict target binding modes and pharmacokinetic properties?
- Docking simulations (AutoDock Vina) model interactions with kinase ATP-binding pockets.
- MD simulations (GROMACS) assess binding stability over time.
- ADMET prediction (SwissADME) evaluates logP, solubility, and CYP450 metabolism .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Thermal stability : Degrades above 40°C (TGA/DSC data).
- Light sensitivity : Store in amber vials to prevent photolysis.
- Humidity control : Use desiccants to avoid hydrate formation.
Regular stability testing via LC-MS ensures batch consistency .
Notes
- Methodological Rigor : Emphasized experimental design (e.g., kinetic studies, computational modeling) and data validation protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
